1-(3-Methoxy-4-(pentyloxy)benzyl)indoline-2,3-dione
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Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives is a topic of interest in the chemical community . For instance, the total synthesis of ibogaine, an indole alkaloid, was commenced from Larock’s heteroannulation reaction .Molecular Structure Analysis
The molecular structure of indole derivatives can vary greatly. For example, in one compound, an arm-like 4-methoxybenzene was linked to 5-chloroindoline-2,3-dione through a methylene group .Chemical Reactions Analysis
The chemical reactions involving indole derivatives can be complex and varied. For instance, in the synthesis of ibogaine, a heteroannulation reaction was used .Scientific Research Applications
Methoxyphenols: Atmospheric Reactivity and Ecotoxicity
Methoxyphenols, derivatives of phenol with methoxy groups, are significant in atmospheric chemistry and environmental science. They are emitted from biomass burning and can be used as tracers for this activity. The atmospheric reactivity of methoxyphenols, including their transformation into various products and their contribution to secondary organic aerosol (SOA) formation, is a crucial area of research. These studies help understand the environmental impact of methoxyphenols, including potential ecotoxicity and the risk they pose to aquatic ecosystems through their widespread use in products like sunscreens (Liu, Chen, & Chen, 2022).
Indoline Diones in Drug Discovery
Indoline diones, such as isatin (1H-indole-2,3-dione), serve as key scaffolds in drug discovery, offering a versatile basis for synthesizing various pharmacologically active compounds. Research has focused on exploring the synthesis of heterocyclic compounds based on isatins due to their significant biological activities, including anticonvulsant, antimicrobial, and anticancer properties. The exploration of isatin derivatives aims to enhance medicinal properties and overcome challenges like resistance and side effects (Sadeghian & Bayat, 2022).
Application in Organic Sunscreen Products
The potential neurotoxic effects of organic compounds used in sunscreen products, including benzophenone derivatives, have been investigated. These studies are crucial for understanding the impact of these commonly used UV filters on human health and the environment. Research suggests the need to revisit the safety and regulation of specific sunscreen agents and explore alternative UV protection technologies (Ruszkiewicz, Pinkas, Ferrer, Peres, Tsatsakis, & Aschner, 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[(3-methoxy-4-pentoxyphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-4-7-12-26-18-11-10-15(13-19(18)25-2)14-22-17-9-6-5-8-16(17)20(23)21(22)24/h5-6,8-11,13H,3-4,7,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUOSGWOHFENBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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